molecular formula C9H16ClNO2 B1435283 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2059932-65-7

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1435283
M. Wt: 205.68 g/mol
InChI Key: SKZVNCNBEBSCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, also known as CPPC, is an amino acid derivative. It has a molecular weight of 205.68 . The compound is typically in powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.68 .

Scientific Research Applications

Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy

Recent studies have focused on the pretreatment strategies to enhance the clinical outcomes of Photodynamic Therapy (PDT). These strategies aim to optimize the intralesional content of Protoporphyrin IX (PpIX) through various methods, including the use of penetration enhancers and temperature modulation during application. Specifically, additives that interact with the heme biosynthetic pathway, like iron-chelating substances, have been shown to significantly improve PpIX production, thereby enhancing the effectiveness of PDT (Gerritsen et al., 2008).

Biocatalyst Inhibition by Carboxylic Acids in Microbial Fermentation

Carboxylic acids, including 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, play a critical role in microbial fermentation processes. These acids can inhibit microbial growth at concentrations below desired yield and titer, impacting the production of biorenewable chemicals. Understanding the mechanisms behind this inhibition is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe et al., 2013).

Role in Food Additives and Nutraceuticals

Chlorogenic acid, a related carboxylic acid, has been extensively studied for its health-promoting properties, including anti-oxidant, anti-inflammatory, and anti-diabetic effects. Its application as a food additive offers antimicrobial activity against a wide range of organisms, making it an excellent candidate for natural food preservation. This dual role highlights the potential of carboxylic acids, such as 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride, in developing dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants have shown significant biological activity, including antioxidant and antimicrobial properties. These compounds' structure-related activity indicates their potential in developing new antimicrobial and antioxidant agents, underlining the importance of structural studies to understand and enhance their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Sustainable Chemical Production from Biomass

The conversion of plant biomass into valuable chemicals, such as furan derivatives, highlights the role of carboxylic acids in sustainable chemical production. These processes offer an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources and contributing to the development of sustainable polymers, fuels, and functional materials (Chernyshev et al., 2017).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

5-cyclobutylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7(10-8)6-2-1-3-6;/h6-8,10H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZVNCNBEBSCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.